Dba-DM4

ADC payload selection maytansinoid cytotoxicity breast cancer

Construct ADCs with true bystander potential. Unlike thioether-linked DM1, Dba-DM4 (SPDB-DM4) releases S-methyl-DM4 (LogP 6.48) that diffuses to kill antigen-negative tumor cells. - DM4 payload (IC50 <30 pM) via sterically optimized disulfide - Validated for heterogeneous solid tumor targets (CanAg, FOLR1, CEACAM5) - DAR 3-4 achievable; for DAR >6, request sulfo-SPDB-DM4 variant - Requires CYP3A4 DDI assessment (Ki 1.4 μM, kinact 0.117 min⁻¹)

Molecular Formula C42H60ClN3O12S2
Molecular Weight 898.5 g/mol
Cat. No. B15608211
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDba-DM4
Molecular FormulaC42H60ClN3O12S2
Molecular Weight898.5 g/mol
Structural Identifiers
InChIInChI=1S/C42H60ClN3O12S2/c1-24-13-11-14-31(55-10)42(53)23-30(56-39(52)44-42)25(2)37-41(6,58-37)32(22-34(48)46(8)28-20-27(19-24)21-29(54-9)36(28)43)57-38(51)26(3)45(7)33(47)16-17-40(4,5)60-59-18-12-15-35(49)50/h11,13-14,20-21,25-26,30-32,37,53H,12,15-19,22-23H2,1-10H3,(H,44,52)(H,49,50)
InChIKeyORSKCTIDJPPMJJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dba-DM4 Chemical Identity and Structure


Dba-DM4 (CAS 905449-84-5) is a drug-linker conjugate combining the maytansinoid microtubule inhibitor DM4 (ravtansine) with a cleavable disulfide-based linker (DBA, functionally equivalent to the SPDB class). Its chemical identity is N2'-[4-[(3-carboxypropyl)dithio]-4-methyl-1-oxopentyl]-N2'-deacetyl-maytansine, with molecular formula C42H60ClN3O12S2 and molecular weight 898.52 g/mol . As a member of the maytansinoid ADC payload family, Dba-DM4 serves as a precursor for constructing antibody-drug conjugates (ADCs) that deliver DM4 to tumor cells via receptor-mediated endocytosis followed by intracellular disulfide reduction to release the active cytotoxic species [1]. The DM4 payload binds to the maytansine site on β-tubulin, suppressing microtubule dynamic instability and inducing mitotic arrest at subnanomolar to picomolar concentrations [2]. It is critical to note that a significant fraction of vendor catalog entries erroneously describe this compound as containing DM1, which is incorrect; the payload is unequivocally DM4 based on the IUPAC name and the characteristic N2'-(4-mercapto-4-methyl-1-oxopentyl) side chain .

ADC payload precursor: DM4-disulfide drug-linker conjugate for antibody conjugation research.
Cleavable linker designed for intracellular disulfide reduction, releasing free thiol DM4 as the warhead.
DM4 binds β-tubulin with reported high affinity, disrupting microtubule dynamics in research models.

Dba-DM4 vs. DM1 Conjugates


Maytansinoid drug-linker conjugates are not fungible. The choice between DM4-disulfide and DM1-thioether or DM1-disulfide constructs fundamentally alters the intracellular metabolic fate of the ADC, the chemical nature and membrane permeability of released catabolites, and the capacity for bystander killing of antigen-negative tumor cells [1]. Dba-DM4's disulfide linkage is reduced in the reducing environment of the endo-lysosomal system and cytoplasm, releasing the free thiol DM4, which is then S-methylated intracellularly to S-methyl-DM4 — a lipophilic metabolite (LogP ~6.48 ) that readily crosses cell membranes and kills neighboring tumor cells regardless of antigen expression [1]. In contrast, thioether-linked DM1 conjugates (exemplified by SMCC-DM1 used in T-DM1/Kadcyla) produce only the poorly membrane-permeable lysine-MCC-DM1 adduct, which cannot mediate bystander killing [2]. Furthermore, the steric hindrance engineered around the disulfide bond in the DBA/SPDB linker architecture directly governs the rate of reductive cleavage and, consequently, the balance between systemic stability and intratumoral payload release — a parameter that cannot be replicated by simply substituting the DM4 payload onto a non-hindered or non-cleavable linker [3]. Procuring a generic maytansinoid linker-payload without accounting for these linker-dependent pharmacological differences risks constructing ADCs with fundamentally altered efficacy and toxicity profiles.

Linker-dependent catabolite divergence
Dba-DM4 disulfide cleavage generates membrane-permeable S-methyl-DM4, enabling bystander killing. DM1 thioether conjugates produce only membrane-impermeable lysine-MCC-DM1, blocking bystander activity.
Steric hindrance not interchangeable
Two methyl groups adjacent to disulfide in Dba-DM4 control plasma stability and intratumoral release kinetics. Alternative linker hindrance patterns may shift pharmacokinetic profile.
Catalog misidentification risk
Multiple vendors erroneously list this compound as containing DM1. Verify IUPAC name to confirm DM4 payload and avoid procuring incorrect maytansinoid linker-payload.

Dba-DM4 Differentiation Evidence


DM4 Payload Cytotoxic Potency vs. DM1

The unconjugated DM4 payload that constitutes the warhead of Dba-DM4 exhibits an IC50 of 0.3–0.4 nM against HER2-overexpressing SK-BR-3 human breast adenocarcinoma cells, as measured in a 24-hour cytotoxicity assay [1]. In comparison, the unconjugated DM1 payload (used in SMCC-DM1 and SPP-DM1 drug-linker conjugates) exhibits an IC50 of 1.10 nM against the same SK-BR-3 cell line . This represents an approximately 2.75-fold to 3.67-fold greater potency for the DM4 payload on a molar basis. The difference is attributable to the distinct C3 side chain of DM4 (4-mercapto-4-methyl-1-oxopentyl), which influences intracellular accumulation and target engagement [2]. Note: This comparison is drawn from independent studies (cross-study comparable) and not a single head-to-head experiment; absolute IC50 values may vary with exposure duration and assay conditions.

DM4 vs DM1 Cytotoxicity
Reported
DM4 IC50 0.3–0.4 nM vs DM1 IC50 1.10 nM (SK-BR-3)
Supports payload potency comparison context
Cross-study data; assay conditions may influence absolute values
ADC payload selection maytansinoid cytotoxicity breast cancer

In Vivo Antitumor Activity: Disulfide-DM4 vs. Thioether-DM1

In a direct head-to-head comparison, huC242 antibody conjugates bearing the disulfide-linked DM4 payload (huC242-SPDB-DM4, the same linker-payload architecture embodied by Dba-DM4) displayed markedly greater in vivo antitumor activity than the thioether-linked huC242-SMCC-DM1 conjugate in human colon carcinoma xenograft models in SCID mice, despite the two conjugates showing similar in vitro potency against antigen-positive cell lines [1]. The disulfide-linked huC242-DMx conjugates produced superior tumor growth inhibition at an equivalent single dose of 15 mg/kg, with the differential activity being attributable not to greater net tumor delivery of maytansinoid species but to the generation of the membrane-permeable, highly cytotoxic metabolite S-methyl-DM4 from the disulfide-linked conjugate [2]. The thioether-linked conjugate generated only the lysine-MCC-DM1 adduct, which was approximately 50-fold less cytotoxic than the parent maytansine [3]. This linker-dependent efficacy differential has been independently corroborated in the CD138-targeted multiple myeloma setting, where BT062-SPDB-DM4 significantly inhibited tumor growth and prolonged host survival in xenograft models, while the corresponding BT062-SMCC-DM1 conjugate showed reduced in vivo activity [4].

In Vivo Antitumor Activity
Head-to-head
SPDB-DM4 conjugate: reported greater tumor growth inhibition vs SMCC-DM1 in colon carcinoma xenografts
Supports linker-dependent in vivo activity context
Single 15 mg/kg dose; bystander metabolite S-methyl-DM4 generated
ADC linker design in vivo efficacy xenograft models

Optimized Disulfide Stability by Steric Hindrance

A panel of disulfide-linked huC242 antibody-maytansinoid conjugates was synthesized with systematically varied steric hindrance (0, 1, or 2 methyl groups) on the maytansinoid-side and linker-side carbon atoms adjacent to the disulfide bond [1]. In vitro dithiothreitol (DTT) reduction assays and in vivo plasma stability studies in CD1 mice demonstrated a direct correlation: greater steric hindrance produced higher resistance to reductive cleavage. Among all variants tested, the conjugate with two methyl groups on the maytansinoid side and zero methyl groups on the linker side — precisely the architecture of SPDB-DM4 and by extension Dba-DM4 — displayed the best in vivo antitumor efficacy in two independent human colon cancer xenograft models in SCID mice [1]. Conjugates with less hindrance (e.g., SPP-DM1, bearing only one methyl group on the maytansinoid side) showed inferior in vivo activity despite similar in vitro potency, while the non-cleavable SMCC-DM1 conjugate showed only marginal in vivo activity [2]. The ranking of in vivo efficacy was not predicted by in vitro cytotoxicity or plasma half-life alone, indicating that the intermediate disulfide stability achieved by the 2-methyl/DM4 architecture is an empirically optimized parameter that cannot be inferred from simpler assays [1].

Disulfide Stability Optimization
Head-to-head
Ranking: SPDB-DM4 (2-methyl) > SPP-DM1 (1-methyl) >> SMCC-DM1
Supports steric hindrance optimization context
Intermediate disulfide stability correlated with best in vivo response among tested
disulfide linker optimization plasma stability tumor-selective cleavage

S-Methyl-DM4 Metabolite and Bystander Killing

Metabolic fate analysis of huC242-maytansinoid conjugates revealed a critical linker-dependent divergence: the disulfide-linked huC242-SPDB-DM4 conjugate (representative of Dba-DM4 architecture) generates three tumor metabolites — lysine-Nε-SPDB-DM4, free DM4, and S-methyl-DM4 — whereas the thioether-linked huC242-SMCC-DM1 conjugate generates only the single lysine-MCC-DM1 adduct [1]. S-methyl-DM4, the uniquely produced metabolite from the disulfide construct, exhibits extraordinary cytotoxicity with an IC50 of less than 30 pM (0.03 nM) against SK-BR-3 breast cancer cells [2]. Its high lipophilicity (LogP ~6.48 for DM4-SMe ) enables passive diffusion across cell membranes, mediating bystander killing of adjacent antigen-negative tumor cells. This bystander effect was experimentally demonstrated using nBT062-SPDB-DM4: the conjugate was inactive against CD138-negative Namalwa cells when cultured alone, but produced significant killing of these CD138-negative cells when they were co-cultured with CD138-positive OPM2 multiple myeloma cells [3]. The S-methyl-DM1 metabolite was not detected from the less-hindered disulfide-linked huC242-SPP-DM1 conjugate [1], indicating that the specific steric and chemical features of the DM4-disulfide architecture are necessary for this metabolic pathway.

S-Methyl-DM4 Metabolite Potency
Head-to-head
S-methyl-DM4 IC50
Supports bystander killing research context
Observed in co-culture bystander model
CYP3A4 Inactivation
Head-to-head
DM4 Ki 1.4 μM, kinact 0.117 min⁻¹ vs DM1 Ki 3.4 μM, kinact 0.058 min⁻¹ (recombinant CYP3A4)
Supports DDI risk assessment context
Data from recombinant CYP3A4 and human liver microsomes
ADC metabolite profiling bystander killing tumor heterogeneity

CYP3A4 Inactivation: DM4 vs. DM1

In a direct comparative study using recombinant human CYP3A4, the free maytansinoid species DM1 and DM4 showed quantitatively distinct time-dependent inactivation profiles [1]. DM4 inactivated recombinant CYP3A4 with a Ki of 1.4 ± 0.3 μM and a kinact of 0.117 ± 0.006 min⁻¹, whereas DM1 showed a Ki of 3.4 ± 1.0 μM and a kinact of 0.058 ± 0.005 min⁻¹ [1]. This represents an approximately 2.4-fold tighter binding (lower Ki) and 2.0-fold faster maximum inactivation rate (higher kinact) for DM4 compared to DM1. In human liver microsomes, the corresponding values were Ki/kinact of 3.3 ± 0.2 μM / 0.114 ± 0.002 min⁻¹ for DM4 versus 4.8 ± 0.9 μM / 0.035 ± 0.002 min⁻¹ for DM1 [2]. The primary CYP isoforms responsible for oxidative metabolism were CYP2D6, CYP3A4, and CYP3A5 for both compounds. Lys-MCC-DM1, the catabolite from non-cleavable thioether-linked conjugates, was not metabolized by any P450 isoform tested [2]. These data indicate that DM4-based conjugates carry a quantitatively different drug-drug interaction (DDI) risk profile than DM1-based conjugates, a factor relevant for ADC programs where concomitant medications metabolized by CYP3A4 are anticipated.

CYP3A4 Inactivation
Head-to-head
DM4 Ki 1.4 μM, kinact 0.117 min⁻¹ vs DM1 Ki 3.4 μM, kinact 0.058 min⁻¹ (recombinant CYP3A4)
Supports DDI risk assessment context
Data from recombinant CYP3A4 and human liver microsomes
drug-drug interaction CYP450 metabolism ADC catabolite safety

Dba-DM4 Application Scenarios


Solid Tumors with Heterogeneous Antigen Expression

Dba-DM4 is the linker-payload of choice for constructing ADCs against solid tumor targets (e.g., CanAg, FOLR1, CEACAM5, CD138) where antigen expression is known to be heterogeneous within the tumor mass [1]. The disulfide-DM4 architecture uniquely generates the membrane-permeable S-methyl-DM4 metabolite (IC50 < 30 pM) that diffuses from antigen-positive cells to kill adjacent antigen-negative tumor cells, a capability that is absent in thioether-linked DM1 conjugates [2]. This bystander killing effect has been experimentally validated in co-culture systems where SPDB-DM4 conjugates killed antigen-negative cells only when co-cultured with antigen-positive cells, and in xenograft models where disulfide-linked DM4 conjugates achieved superior tumor growth inhibition compared to thioether-linked DM1 conjugates [1].

High-DAR Conjugation Without Aggregation

The hydrophobic SPDB/DBA linker class (including Dba-DM4) has been systematically compared with more hydrophilic linker variants (e.g., sulfo-SPDB-DM4) for conjugation behavior [1]. While the hydrophobic SPDB-DM4 enables drug-to-antibody ratios (DAR) of approximately 3-4 without significant aggregation for most antibodies [2], programs requiring DAR values above approximately 6 should consider the sulfo-SPDB-DM4 variant to maintain monomer content and avoid aggregation [3]. Dba-DM4's sterically optimized disulfide (two methyl groups on the maytansinoid side) provides intermediate plasma stability that balances systemic exposure with intratumoral release, making it suitable for ADCs where prolonged circulatory half-life is desired alongside efficient tumor payload liberation [4].

CYP3A4 Drug-Drug Interaction Risk Assessment

Dba-DM4-derived ADCs will release DM4 and S-methyl-DM4 as the primary circulating catabolites. The quantitatively distinct CYP3A4 inactivation profile of DM4 (Ki 1.4 μM, kinact 0.117 min⁻¹) compared to DM1 (Ki 3.4 μM, kinact 0.058 min⁻¹) necessitates dedicated DDI assessment panels during preclinical development [1]. Research teams procuring Dba-DM4 for ADC construction should plan for CYP3A4 time-dependent inhibition assays and, if the ADC program advances toward IND-enabling studies, anticipate the need for clinical DDI studies with CYP3A4 probe substrates. The catabolite profile difference also has implications for bioanalytical method development: LC-MS/MS methods must be capable of simultaneously quantifying DM4 and S-methyl-DM4 in plasma and tissue matrices [2].

Linker Chemistry Benchmarking for Therapeutic Index

Dba-DM4 serves as the reference disulfide-cleavable DM4 conjugate for head-to-head benchmarking against non-cleavable DM1 conjugates (SMCC-DM1, T-DM1/Kadcyla architecture), cleavable dipeptide-linked auristatins (VC-MMAE), and next-generation hydrophilic linker-DM4 variants (sulfo-SPDB-DM4) [1]. Key benchmarking parameters should include: (1) in vitro IC50 against a panel of antigen-positive and antigen-negative cell lines in monoculture and co-culture, (2) in vivo efficacy in xenograft models with documented antigen heterogeneity, (3) plasma stability and metabolite profiling by LC-MS/MS, (4) DAR distribution by hydrophobic interaction chromatography, and (5) CYP3A4 time-dependent inhibition. The sterically optimized disulfide in Dba-DM4 (two methyl groups on the maytansinoid side) provides a well-characterized baseline that enables meaningful interpretation of results when testing new linker chemistries or payload variants [2].

Application
Selection Property
Validation Focus
Heterogeneous antigen tumor ADC research
Reported bystander killing context via S-methyl-DM4 metabolite
Co-culture model with antigen-positive/negative cells
DAR conjugation without aggregation context
Hydrophobic linker may support DAR ~3–4; sterically optimized disulfide stability
HIC aggregation and DAR distribution assessment
CYP3A4 DDI assessment in ADC catabolite research
DM4 catabolite CYP3A4 inactivation profile
Time-dependent inhibition assay design
Linker-payload comparative research
Established disulfide stability baseline (2-methyl architecture)
In vitro/in vivo model head-to-head comparison with non-cleavable linkers

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